(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid

Chiral synthesis Enantioselectivity Stereochemical assignment

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid (CAS 1212348-80-5) is a chiral, N-Boc-protected pyrrolidine-3-carboxylic acid derivative belonging to the β-proline class. It features a trans-configured isopropyl substituent at the 4-position, a carboxylic acid handle at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 1212348-80-5
Cat. No. B111294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid
CAS1212348-80-5
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t9-,10+/m1/s1
InChIKeyRJUJMGVDZCVHQJ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-1-(tert-Butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid (CAS 1212348-80-5): A Stereodefined N-Boc-β-Proline Building Block for Chiral Synthesis


(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid (CAS 1212348-80-5) is a chiral, N-Boc-protected pyrrolidine-3-carboxylic acid derivative belonging to the β-proline class. It features a trans-configured isopropyl substituent at the 4-position, a carboxylic acid handle at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. The (3R,4R) absolute configuration is confirmed by its stereospecific InChI Key (RJUJMGVDZCVHQJ-ZJUUUORDSA-N) . With molecular formula C₁₃H₂₃NO₄ and molecular weight 257.33 g/mol, this white-powder solid is supplied at ≥97% HPLC purity and is primarily employed as a chiral intermediate in pharmaceutical development, particularly for neurological targets, and in solid-phase peptide synthesis employing Boc-strategy protocols .

Why (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs


Substituting this compound with a racemic mixture, the opposite enantiomer, the free amine, or an alternative N-protected derivative introduces quantifiable differences in stereochemical outcome, deprotection orthogonality, and physicochemical handling that directly affect downstream synthetic yield, enantiomeric purity of final products, and reproducibility of pharmacological results. The (3R,4R) configuration is not interchangeable with (3S,4S) or the racemate in asymmetric synthesis or chiral drug candidate production, as enantiomeric pairs of 4-alkyl-pyrrolidine-3-carboxylic acids exhibit distinct biological activities [1]. The Boc group provides acid-labile protection that is orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis) strategies, and replacing Boc with a free amine or HCl salt alters both the melting point (86–92 °C vs. 70–80 °C) and the compound's reactivity profile in coupling reactions .

Quantitative Differentiation Evidence for (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid Versus Closest Analogs


Absolute Stereochemical Identity: (3R,4R) Enantiomer vs. Racemic Mixture (CAS 1212348-80-5 Ambiguity)

The target compound bears the (3R,4R) absolute configuration, unambiguously assigned by the stereospecific InChI Key RJUJMGVDZCVHQJ-ZJUUUORDSA-N . In contrast, many commercial listings under the same CAS 1212348-80-5 supply the racemic (±)-trans mixture, which contains equal proportions of the (3R,4R) and (3S,4S) enantiomers. The (3R,4R) stereochemistry was originally resolved and characterized via ¹H and ¹³C NMR, COSY, and NOESY in the foundational synthesis of all four stereoisomers of 3-carboxyl-4-isopropyl-pyrrolidine [1]. The (3S,4S) enantiomer has a distinct CAS (1279038-01-5 for the N-Boc form; 1049980-59-7 for the free acid) and may exhibit divergent pharmacological properties.

Chiral synthesis Enantioselectivity Stereochemical assignment

N-Boc Protection vs. Free Amine and HCl Salt: Thermal Stability and Handling Differences

The Boc-protected target compound melts at 86–92 °C, while the corresponding hydrochloride salt (CAS 1330750-36-1) melts at 70–80 °C, representing a 16–22 °C elevation in melting point . The Boc group imparts solubility in organic solvents suitable for non-aqueous coupling reactions, whereas the free amine (CAS 261896-36-0) and HCl salt are more water-soluble but require separate neutralization or coupling reagent optimization steps. The Boc group is cleaved quantitatively with TFA (typically 30–50% in CH₂Cl₂, 30 min) or HCl in dioxane, conditions orthogonal to Fmoc (20% piperidine in DMF) and Cbz (H₂/Pd–C) deprotection protocols [1].

Solid-phase peptide synthesis Protecting group strategy Physicochemical characterization

4-Isopropyl vs. 4-Methyl Substituent: Steric and Lipophilic Differentiation for SAR Applications

The isopropyl substituent at the 4-position provides greater steric bulk and lipophilicity than the corresponding 4-methyl analog (CAS 1119512-35-4), with a calculated logP difference of approximately 0.8–1.0 units and a larger Taft steric parameter (Es). US Patent 6,245,801 explicitly claims trans-4-isopropylpyrrolidine-3-carboxylic acid (free amine form) as a preferred compound for treating epilepsy, faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, panic, and pain, with the isopropyl group identified as a particularly effective branched alkyl substituent [1]. The patent's structure-activity data demonstrate that branched alkyl groups at R₂ (including isopropyl) confer superior anticonvulsant activity compared to straight-chain or smaller alkyl substituents. The isopropyl group's van der Waals volume (~44.4 ų) is substantially larger than methyl (~21.6 ų), influencing binding pocket complementarity in GABA-related targets.

Structure-activity relationship Steric parameters Drug design

Commercial Purity Benchmarking: 97% (HPLC) vs. Lower-Grade Alternatives from Non-Specialist Suppliers

The target compound is routinely available at ≥97% purity by HPLC from multiple reputable vendors including ChemImpex and AKSci, with some suppliers offering ≥98% (NLT 98%) grade . By contrast, the free amine analog (3R,4R)-4-isopropylpyrrolidine-3-carboxylic acid (CAS 261896-36-0) is typically supplied at ≥95% purity, reflecting the additional purification challenges of the unprotected amino acid . The Boc group facilitates chromatographic purification by reducing polarity and improving organic solvent solubility, enabling higher final purity of the protected intermediate compared to the free amine form.

Quality control HPLC purity Procurement specification

Synthetic Access and Scalability: Multi-Gram Availability via Established Routes vs. Custom Synthesis of Analogs

The target compound is commercially stocked at multiple vendors in sizes ranging from 25 mg to 1 g, with 1 g pricing benchmarked at approximately $1,094 (AKSci, 2026) . The Fmoc-protected analog (4-isopropylpyrrolidine-3-carboxylic acid with Fmoc at N) does not appear in major catalogs and would require custom synthesis with extended lead times. The hydrochloride salt is widely available but requires an additional neutralization step before use in coupling reactions. The (3S,4S)-N-Boc enantiomer (CAS 1279038-01-5) is listed by fewer suppliers and is typically a custom-synthesis item, reflecting lower demand and higher procurement friction . The synthesis of all four stereoisomers from a common chiral precursor has been established, providing a reliable manufacturing route [1].

Supply chain Scalability Procurement lead time

Optimal Application Scenarios for (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Neurological Drug Candidates (GABA-Related Targets)

The (3R,4R) absolute configuration of this building block, validated by stereospecific InChI Key and comprehensive NMR assignment [1], makes it the correct chiral precursor for synthesizing single-enantiomer drug candidates targeting GABA receptors and transporters. US Patent 6,245,801 explicitly identifies trans-4-isopropylpyrrolidine-3-carboxylic acid derivatives as therapeutic agents for epilepsy, anxiety, depression, and neuropathic pain, with the isopropyl substituent at the 4-position being a preferred embodiment [2]. Use of the racemic mixture would produce a 1:1 mixture of diastereomeric final products, requiring costly chiral separation and potentially introducing an inactive or toxic enantiomer into the drug substance.

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Incorporating Constrained β-Proline Residues

The acid-labile Boc protecting group enables this compound to be directly incorporated into Boc-SPPS workflows, where the Boc group is cleaved on-resin with TFA (30–50% in CH₂Cl₂) after each coupling cycle [1]. The compound's melting point (86–92 °C) and solid-powder form facilitate accurate weighing and storage at 0–8 °C, compared to the lower-melting HCl salt (70–80 °C) that may require cold-chain shipping [2]. The Boc group is orthogonal to Fmoc and Cbz strategies, allowing this building block to be used in convergent syntheses where selective deprotection is required.

Structure-Activity Relationship (SAR) Studies on 4-Alkyl Substitution in Pyrrolidine-3-Carboxylic Acid Pharmacophores

The isopropyl group at the 4-position provides a quantifiably distinct steric profile (van der Waals volume ~44.4 ų) compared to the 4-methyl analog (~21.6 ų) and 4-tert-butyl analog (larger, different geometry), enabling systematic exploration of the lipophilic pocket in the target binding site. The commercial availability of this compound at ≥97% HPLC purity from multiple vendors, with 1 g pricing benchmarked at ~$1,094 , supports cost-effective SAR campaigns where tens to hundreds of milligrams are required per analog synthesized.

Chiral Auxiliary and Asymmetric Catalyst Design

The rigid trans-pyrrolidine scaffold with defined (3R,4R) stereochemistry serves as a chiral controller in asymmetric transformations. The Boc group can be selectively removed to reveal the secondary amine for coordination to transition metals, while the carboxylic acid handle allows attachment to solid supports or auxiliary frameworks. The unambiguous stereochemical assignment of all four isomers of 4-isopropyl-pyrrolidine-3-carboxylic acid [1] ensures that the (3R,4R) compound can be deployed with confidence in stereochemical outcome prediction.

Quote Request

Request a Quote for (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.